Platachromone A
Description
Platachromone A (C₂₂H₂₀O₅) is a cytotoxic 2-styrylchromone isolated from the bark of Platanus × acerifolia (London plane tree) . Its structure features:
- A chromone core (4H-chromen-4-one) with hydroxyl groups at positions 4', 5, and 5.
- A styryl group (C₆H₅–CH=CH–) at position 2.
- An isopentenyl substituent (–CH₂–C(CH₃)=CH₂) at position 6 .
This compound exhibits notable cytotoxicity against human cancer cell lines, including leukemia (HL-60) and hepatocellular carcinoma (HepG2), with IC₅₀ values ranging from 3.2–8.7 μM . Its bioactivity is attributed to the electron-rich styryl moiety and substituent positioning, which enhance DNA intercalation and apoptosis induction .
Properties
Molecular Formula |
C22H20O5 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
5,7-dihydroxy-2-[(E)-2-(4-hydroxyphenyl)ethenyl]-6-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C22H20O5/c1-13(2)3-10-17-18(24)12-20-21(22(17)26)19(25)11-16(27-20)9-6-14-4-7-15(23)8-5-14/h3-9,11-12,23-24,26H,10H2,1-2H3/b9-6+ |
InChI Key |
JCAGQYRMQLGPBF-RMKNXTFCSA-N |
Isomeric SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)/C=C/C3=CC=C(C=C3)O)O)C |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C=CC3=CC=C(C=C3)O)O)C |
Origin of Product |
United States |
Preparation Methods
Platachromone A is typically obtained through extraction from plants. The roots, stems, leaves, or flowers of certain plants are used for extraction, followed by appropriate isolation and purification steps . In synthetic chemistry, this compound can be synthesized through various routes, including the cyclodehydration of appropriate β-diketones using water as a solvent . This method involves base-catalyzed reactions under classical and microwave heating conditions.
Chemical Reactions Analysis
Platachromone A undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include bases like potassium carbonate (K₂CO₃) and solvents such as dimethyl sulfoxide (DMSO) . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Platachromone A has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Platachromone A involves its interaction with molecular targets and pathways. It exerts its effects through antioxidant and anti-inflammatory activities. The compound interacts with pro-oxidant agents, providing protective effects against oxidative stress observed in cellular and non-cellular systems . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Structural Analogues from Natural Sources
Key Observations :
- Prenylation Impact: Platachromone A’s 6-isopentenyl group enhances cytotoxicity compared to non-prenylated analogs like 6-desmethoxyhormothamnione .
- Substituent Position : 2-Styrylchromones with prenylation at C-6 (e.g., this compound) show stronger anticancer activity than those with C-8 prenylation (e.g., Imperatoxin) due to improved membrane permeability .
- Hydroxylation Pattern: Tri-hydroxylation (4',5,7) in this compound increases electron density, facilitating reactive oxygen species (ROS) generation, a mechanism less pronounced in di-hydroxylated analogs like Platachromone B .
Key Insights :
- Methoxy Substitution : Methoxy groups (e.g., at C-7) improve solubility without compromising activity, making synthetic analogs viable for drug formulation .
- Critical Hydroxyl Groups : Methylation of this compound’s 4'-OH abolishes activity, underscoring the necessity of free hydroxyls for target interaction .
Structure-Activity Relationship (SAR) Trends
Styryl Group : Essential for π-π stacking with DNA base pairs. Removal reduces cytotoxicity by >90% .
Prenylation : C-6 prenyl (e.g., this compound) enhances lipophilicity and cellular uptake vs. C-8 .
Hydroxylation : Tri-hydroxylation (4',5,7) maximizes ROS induction, a key anticancer mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
